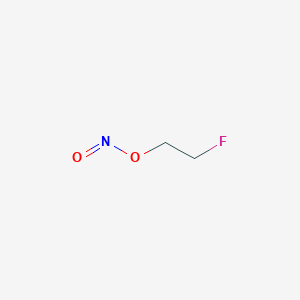
Ethanol, 2-fluoro-, nitrite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2-fluoro-, nitrite is a chemical compound that has been extensively studied due to its potential applications in scientific research. It is a nitrite ester of 2-fluoroethanol, which makes it an important intermediate in the synthesis of various organic compounds. In
Mécanisme D'action
The mechanism of action of ethanol, 2-fluoro-, nitrite is not well understood. However, it is believed to act as a nitrosating agent, which can lead to the formation of nitroso compounds. Nitroso compounds have been shown to have various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Effets Biochimiques Et Physiologiques
Ethanol, 2-fluoro-, nitrite has been shown to have various biochemical and physiological effects. It has been reported to induce DNA damage and cell death in cancer cells. It has also been shown to have antimicrobial activity against various bacterial strains. However, the exact mechanism of these effects is not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethanol, 2-fluoro-, nitrite in lab experiments is its versatility as an intermediate in the synthesis of various organic compounds. It is also relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on ethanol, 2-fluoro-, nitrite. One direction is to further elucidate its mechanism of action and its effects on biological systems. Another direction is to explore its potential applications in materials science, such as in the synthesis of novel polymers or catalysts. Additionally, its potential as a therapeutic agent for various diseases, including cancer and infectious diseases, could be further investigated.
Conclusion:
In conclusion, ethanol, 2-fluoro-, nitrite is an important intermediate in the synthesis of various organic compounds and has been extensively studied for its potential applications in scientific research. Its mechanism of action and effects on biological systems are not well understood, but it has been shown to have various biochemical and physiological effects. Its versatility and ease of synthesis make it a valuable tool in lab experiments, and its potential applications in materials science and therapeutics warrant further investigation.
Méthodes De Synthèse
The synthesis of ethanol, 2-fluoro-, nitrite can be achieved through the reaction of 2-fluoroethanol with nitrous acid. Nitrous acid is generated in situ by the reaction of sodium nitrite with hydrochloric acid. The reaction proceeds under mild conditions and yields ethanol, 2-fluoro-, nitrite as a colorless liquid. The purity of the product can be improved through distillation or recrystallization.
Applications De Recherche Scientifique
Ethanol, 2-fluoro-, nitrite has been used in various scientific research applications. It is a versatile intermediate in the synthesis of organic compounds, including pharmaceuticals, agrochemicals, and materials science. It has also been used as a reagent in the preparation of nitroso compounds, which have applications in organic synthesis.
Propriétés
Numéro CAS |
10288-18-3 |
|---|---|
Nom du produit |
Ethanol, 2-fluoro-, nitrite |
Formule moléculaire |
C2H4FNO2 |
Poids moléculaire |
93.06 g/mol |
Nom IUPAC |
2-fluoroethyl nitrite |
InChI |
InChI=1S/C2H4FNO2/c3-1-2-6-4-5/h1-2H2 |
Clé InChI |
KVZZUCNPWFUPBV-UHFFFAOYSA-N |
SMILES |
C(CF)ON=O |
SMILES canonique |
C(CF)ON=O |
Autres numéros CAS |
10288-18-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B86060.png)
